REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[CH3:10][C:11]1[N:12]=[CH:13][S:14][C:15]=1[CH3:16].N1CCCC1.ClCC(Cl)=O.[OH-].[Na+]>C(Cl)Cl>[Cl-:1].[N:5]1([C:3](=[O:4])[CH2:2][N+:12]2[C:11]([CH3:10])=[C:15]([CH3:16])[S:14][CH:13]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1.[Cl:1][CH2:2][C:3]([N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4] |f:4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N=CSC1C
|
Name
|
|
Quantity
|
63.9 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
640 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for an hour at 5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the inside temperature below 15° C
|
Type
|
STIRRING
|
Details
|
with vigorous stirring such that the inside temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 20° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].N1(CCCC1)C(C[N+]1=CSC(=C1C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |